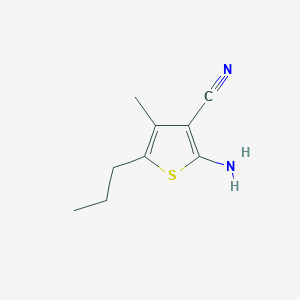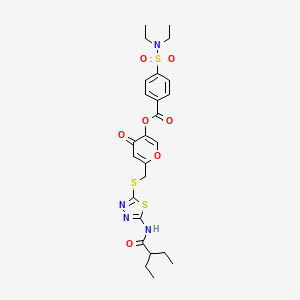![molecular formula C13H14N6 B2706604 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine CAS No. 899974-96-0](/img/structure/B2706604.png)
3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine, also known as ETPA, is a chemical compound that belongs to the class of triazolopyrimidine derivatives. ETPA has been widely studied for its potential applications in scientific research, particularly in the field of pharmacology.
Applications De Recherche Scientifique
3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine has been studied for its potential applications in various scientific research fields, including pharmacology, biochemistry, and molecular biology. 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine has been shown to exhibit inhibitory effects on certain enzymes, including cyclin-dependent kinases and protein kinases. This makes 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine a potential candidate for the development of new cancer therapies.
Mécanisme D'action
The mechanism of action of 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine is not fully understood. However, it has been suggested that 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine may act as an inhibitor of certain enzymes, which may lead to the inhibition of cell growth and division. 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine has also been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines.
Biochemical and Physiological Effects:
3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine has been shown to exhibit both biochemical and physiological effects. In vitro studies have demonstrated that 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine can inhibit the growth of cancer cells and induce apoptosis. 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine has also been shown to inhibit the activity of certain enzymes, which may have implications for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine in lab experiments is its potential as a cancer therapeutic agent. 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. However, there are also some limitations to using 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine in lab experiments. For example, the mechanism of action of 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine is not fully understood, which may make it difficult to optimize its use in experiments.
Orientations Futures
There are several future directions for the study of 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine. One potential direction is to further investigate the mechanism of action of 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine. This may help to optimize its use in lab experiments and identify potential therapeutic targets. Another potential direction is to investigate the potential use of 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine in combination with other cancer therapies. Finally, future studies may also focus on the development of new derivatives of 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine involves the reaction of 3-ethyl-4-methylphenylhydrazine with 2-cyano-6-azido-7-deazapurine in the presence of a base. The resulting product is then reduced with hydrogen gas in the presence of a palladium catalyst to yield 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine.
Propriétés
IUPAC Name |
3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6/c1-3-19-13-11(17-18-19)12(14-8-15-13)16-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXSRVXQFLAEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2706524.png)
![benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate](/img/structure/B2706526.png)
![methyl 5-(2-methoxy-2-oxoethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2706528.png)
![1-(2-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2706529.png)
![8-((3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2706531.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2706532.png)

![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B2706535.png)
![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]-9-methylpurin-6-amine](/img/structure/B2706539.png)


![2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol](/img/structure/B2706544.png)